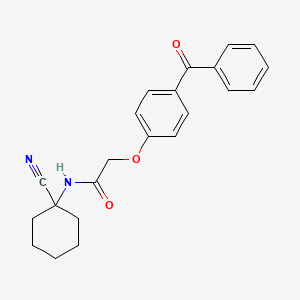

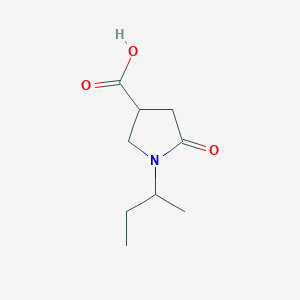

2-(4-benzoylphenoxy)-N-(1-cyanocyclohexyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(4-benzoylphenoxy)-N-(1-cyanocyclohexyl)acetamide" is a structurally complex molecule that may be related to various research areas, including organic synthesis, pharmacology, and material science. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, properties, and potential applications.

Synthesis Analysis

The synthesis of related acetamide compounds often involves the reaction of substituted phenols with amines or amides. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions . Similarly, N-substituted benzyl-2-(4'-benzyloxy-3',5'-dimethylphenyl) acetamides were synthesized from 4-benzyloxy-3,5-dimethylphenylacetate and substituted benzyl amines, followed by debenzylation . These methods could potentially be adapted for the synthesis of "2-(4-benzoylphenoxy)-N-(1-cyanocyclohexyl)acetamide."

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using spectroscopic techniques such as NMR and X-ray crystallography. For example, the structure of N-acetyl-N-(4-cyano-2-phenyloxazol-5-yl)acetamide was confirmed by X-ray crystallographic analysis . The crystal structure of N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide revealed intermolecular hydrogen bonding and short contacts involving the carbonyl group . These techniques could be employed to analyze the molecular structure of "2-(4-benzoylphenoxy)-N-(1-cyanocyclohexyl)acetamide."

Chemical Reactions Analysis

The chemical behavior of acetamide derivatives can involve interesting reactions. For instance, the reduction of N-benzyl-2-cyano-2-(hydroxyimino)acetamide led to unexpected products due to a Beckmann-type rearrangement . Additionally, benzoyl cyanide was shown to rearrange into benzoyl isocyanide under certain conditions . These findings suggest that "2-(4-benzoylphenoxy)-N-(1-cyanocyclohexyl)acetamide" could also undergo unique chemical transformations, which would be an interesting area for further study.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be quite diverse. For example, certain acetamide compounds have been investigated for their anticonvulsant activity, with one showing significant efficacy in mice and rats . The crystal structure of these compounds often reveals important intermolecular interactions, such as hydrogen bonds, which can influence their physical properties and biological activity . These insights could be relevant when studying the properties of "2-(4-benzoylphenoxy)-N-(1-cyanocyclohexyl)acetamide."

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

Compounds such as trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides have been synthesized and investigated for their anticonvulsant activity. These compounds exhibit effectiveness in models of epilepsy, highlighting their potential in the development of new epilepsy treatments. Their mechanism of action includes inhibition of voltage-gated sodium currents and enhancement of GABAergic effects, which are pivotal in controlling neuronal excitability (Pękala et al., 2011).

Photovoltaic Efficiency and Ligand-Protein Interactions

Studies on benzothiazolinone acetamide analogs, including those with benzoyl groups, have shown significant light harvesting efficiency (LHE) and potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds also exhibit nonlinear optical (NLO) activity, making them interesting for applications in photovoltaic devices and as ligands in protein interactions, specifically with Cyclooxygenase 1 (COX1), indicating a role in therapeutic contexts (Mary et al., 2020).

Catalysis

The preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts, starting from benzoyl acetamide derivatives, underscores the importance of such compounds in catalysis, particularly in ketone reduction. These advancements in catalyst design are crucial for the development of efficient and selective synthetic processes (Facchetti et al., 2016).

Radical Cyclization

Compounds with acetamide or benzamide groups have been utilized in radical cyclization processes to generate complex structures such as spirocyclohexadienones. This methodology has applications in the synthesis of pharmacologically relevant molecules, demonstrating the utility of acetamide derivatives in complex organic syntheses (Gonzalez-Lopez de Turiso et al., 2005).

Propiedades

IUPAC Name |

2-(4-benzoylphenoxy)-N-(1-cyanocyclohexyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3/c23-16-22(13-5-2-6-14-22)24-20(25)15-27-19-11-9-18(10-12-19)21(26)17-7-3-1-4-8-17/h1,3-4,7-12H,2,5-6,13-15H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGNMEGPBLNMGRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)NC(=O)COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-benzoylphenoxy)-N-(1-cyanocyclohexyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one](/img/structure/B2515708.png)

![2-[(1-Pyridin-4-yltriazol-4-yl)methylamino]pyridine-3-carbonitrile](/img/structure/B2515709.png)

![7-Methyl-3-[2-(morpholin-4-yl)ethyl]-1,3,10-triazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-2(6),7,9,11(16),12,14-hexaene-8-carbonitrile](/img/structure/B2515710.png)

![N-[2-(But-2-ynoylamino)cyclohexyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B2515712.png)

![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2515715.png)

![1-Cyclopentyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid](/img/structure/B2515716.png)

![[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol](/img/structure/B2515718.png)

![methyl 4-[(2,4-dioxo-3-phenyl-1H-pyrimidine-5-carbonyl)amino]benzoate](/img/structure/B2515722.png)

![4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2515725.png)

![N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2515730.png)